

Safety and Handling of 2-Chlorobenzoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzoxazole

Cat. No.: B146293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profile of **2-Chlorobenzoxazole** (CAS No. 615-18-9). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

2-Chlorobenzoxazole is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards before handling.

GHS Hazard Classification:[1][2]

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
- Skin Irritation (Category 2): Causes skin irritation.[1][2]
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning[3][4]

Hazard Statements (H-phrases):[\[3\]](#)[\[4\]](#)[\[5\]](#)

- H302: Harmful if swallowed.[\[3\]](#)[\[5\]](#)
- H315: Causes skin irritation.[\[3\]](#)[\[5\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[5\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)[\[5\]](#)

Precautionary Statements (P-phrases):[\[3\]](#)[\[5\]](#)[\[6\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)[\[5\]](#)
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[\[3\]](#)[\[5\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[3\]](#)[\[5\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)[\[5\]](#)

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Chlorobenzoxazole** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ CINO	[7] [8]
Molecular Weight	153.57 g/mol	[7] [8]
Appearance	Clear yellow liquid	[9] [10]
Boiling Point	201-202 °C	[7]
Melting Point	7 °C	[7]
Density	1.345 g/mL at 25 °C	[7]
Flash Point	85 °C (closed cup)	[4] [11]
Solubility	Insoluble in water.	[9]

Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[6\]](#)[\[9\]](#)
- Avoid contact with skin, eyes, and clothing.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#)[\[9\]](#)
- Avoid breathing vapors or mist.[\[3\]](#)
- Wash hands thoroughly after handling.[\[9\]](#)
- Keep away from heat, sparks, and open flames.[\[9\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[6\]](#)[\[9\]](#)

- Keep away from incompatible materials such as strong oxidizing agents.[12]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures

- Small Spills:
 - Ensure adequate ventilation and wear appropriate PPE.
 - Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9]
 - Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
 - Clean the spill area with soap and water.[3]
- Large Spills:
 - Evacuate the area immediately.
 - Alert others and contact the appropriate emergency response team.
 - Contain the spill if it can be done without risk.
 - Prevent the spill from entering drains or waterways.[3]

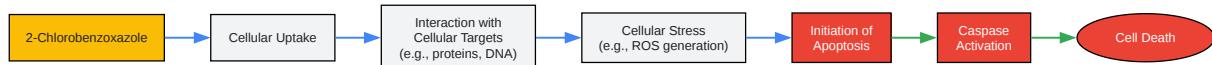
First Aid Measures

Exposure Route	First Aid Protocol
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9]
Inhalation	Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
Ingestion	Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]
- Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride may be generated.[4][9]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Toxicological Information


The toxicological properties of **2-Chlorobenzoxazole** have not been fully investigated.[3][9] However, available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][3][9]

Acute Toxicity

Route	Species	Value	Reference
Oral LD50	Mouse	2 g/kg	[12]

Potential Toxicological Pathway

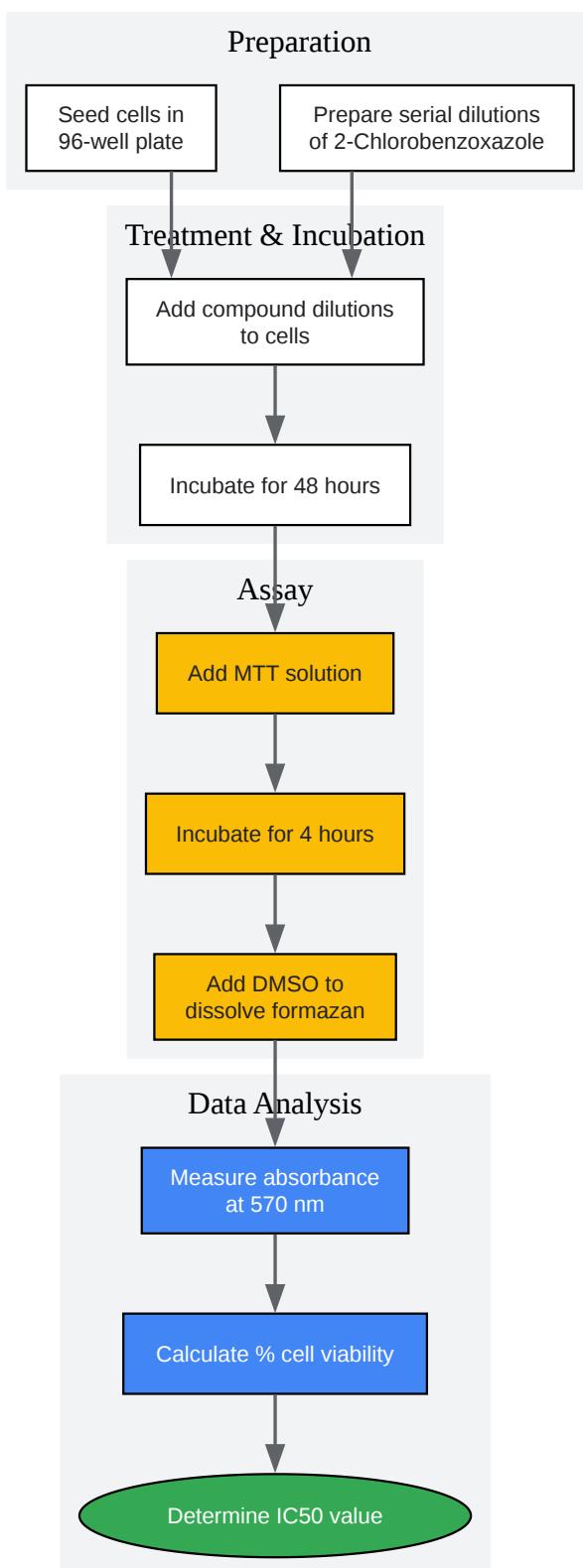
While the specific signaling pathways for **2-Chlorobenzoxazole** toxicity are not well-defined, benzoxazole derivatives have been studied for their biological activities, including anticancer effects. A potential mechanism of action for some benzoxazoles involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical toxicological pathway of **2-Chlorobenzoxazole**.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay


This protocol is adapted from methodologies used for assessing the cytotoxicity of benzoxazole derivatives.

Objective: To determine the concentration of **2-Chlorobenzoxazole** that inhibits cell growth by 50% (IC_{50}).

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO_2 .

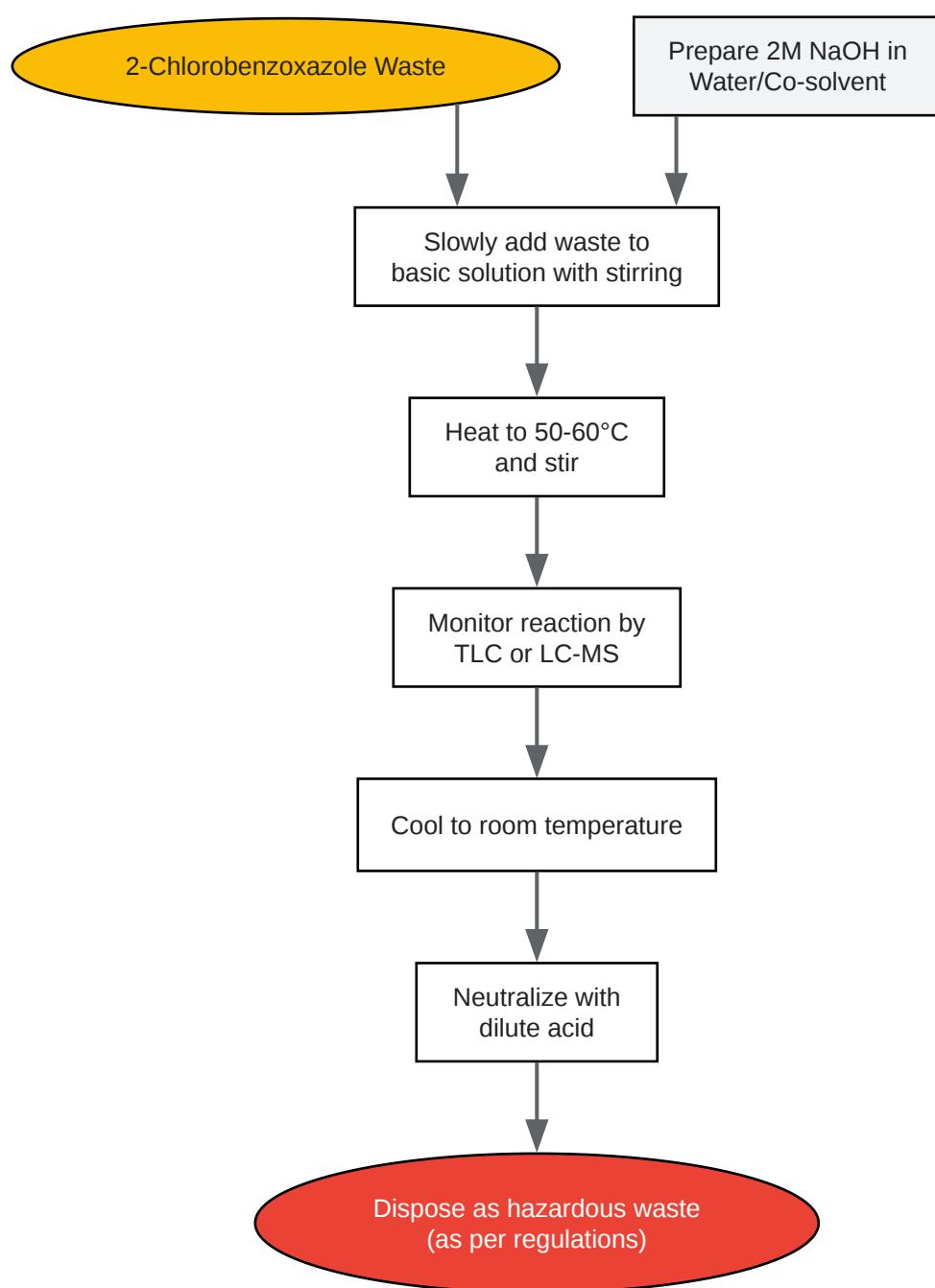
- Compound Treatment:
 - Prepare a stock solution of **2-Chlorobenzoxazole** in dimethyl sulfoxide (DMSO).
 - Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
 - Remove the existing medium from the wells and add 100 μ L of the medium containing the different concentrations of **2-Chlorobenzoxazole**. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).
 - Incubate the plate for 48 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Protocol for Chemical Degradation

This protocol is based on the known reactivity of **2-Chlorobenzoxazole** with nucleophiles and has not been experimentally validated. It should be performed on a small scale in a fume hood with appropriate PPE.


Objective: To chemically degrade **2-Chlorobenzoxazole** into potentially less hazardous compounds for disposal.

Principle: **2-Chlorobenzoxazole** is susceptible to nucleophilic aromatic substitution at the 2-position. A strong nucleophile, such as a hydroxide ion from a basic solution, can displace the chloride to form 2-hydroxybenzoxazole, which is expected to be less reactive.

Methodology:

- Preparation:
 - For each 1 gram of **2-Chlorobenzoxazole** waste, prepare a 2M solution of sodium hydroxide (NaOH) in a 90:10 mixture of water and a water-miscible co-solvent like ethanol or isopropanol. The co-solvent is to aid the solubility of the organic compound.
- Reaction:
 - In a suitable reaction vessel equipped with a stirrer, slowly add the **2-Chlorobenzoxazole** waste to the basic solution with constant stirring.
 - Heat the mixture to 50-60°C and stir for several hours.
- Monitoring:
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
- Neutralization:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully neutralize the solution with a dilute acid (e.g., 1M HCl).

- Disposal:
 - The resulting aqueous solution should be disposed of as hazardous waste according to institutional and local regulations.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the chemical degradation of **2-Chlorobenzoxazole**.

Disposal Considerations

All waste materials contaminated with **2-Chlorobenzoxazole**, including unused product, reaction byproducts, and contaminated labware, must be collected and disposed of as hazardous waste.^{[3][12]} Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.^[3]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for **2-Chlorobenzoxazole** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Page loading... [guidechem.com]
- 5. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. georganics.sk [georganics.sk]
- 8. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 9. [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelmintic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Handling of 2-Chlorobenzoxazole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146293#safety-and-handling-precautions-for-2-chlorobenzoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com